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Compound of Interest

Compound Name:
4-Bromo-5-(trifluoromethyl)pyridin-

2-amine

Cat. No.: B1381554 Get Quote

An In-depth Technical Guide to 4-Bromo-5-(trifluoromethyl)pyridin-2-amine

This technical guide provides a comprehensive overview of 4-Bromo-5-
(trifluoromethyl)pyridin-2-amine, a key heterocyclic building block in medicinal chemistry.

The guide is intended for researchers, scientists, and professionals in drug development and

details the compound's chemical properties, synthesis, and applications, with a focus on its role

in the development of targeted therapeutics.

Chemical Identity and Properties
The nomenclature for substituted pyridines can be ambiguous. The compound "4-Bromo-5-
(trifluoromethyl)pyridin-2-amine" is systematically named based on the substitution pattern

on the pyridine ring. It is crucial to distinguish it from its isomers, such as 5-Bromo-3-

(trifluoromethyl)pyridin-2-amine and 5-Bromo-4-(trifluoromethyl)pyridin-2-amine, which may

have different chemical and physical properties.

Table 1: Physicochemical Properties of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine and a

Key Isomer
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Property
4-Bromo-5-
(trifluoromethyl)pyridin-2-
amine

5-Bromo-4-
(trifluoromethyl)pyridin-2-
amine

CAS Number 1227599-92-9[1] 944401-56-3[2][3]

Molecular Formula C₆H₄BrF₃N₂[1] C₆H₄BrF₃N₂

Molecular Weight 241.01 g/mol [1] 241.01 g/mol

Appearance -
Light yellow to Brown

powder/crystal[3]

Melting Point - 66-75 °C

Boiling Point 262.5±40.0 °C (Predicted)[1] -

Density
1.790±0.06 g/cm³ (Predicted)

[1]
-

SMILES Nc1cc(c(Br)cn1)C(F)(F)F
Nc1cc(C(F)(F)F)c(Br)cn1

(Isomer)

InChI Key -
AEWYLVDLWQPJGW-

UHFFFAOYSA-N

Role in Pharmaceutical Synthesis
4-Bromo-5-(trifluoromethyl)pyridin-2-amine is a valuable intermediate in the synthesis of

complex pharmaceutical agents.[1] The presence of the amino, bromo, and trifluoromethyl

groups on the pyridine core allows for selective functionalization and the construction of diverse

molecular architectures.[1]

The trifluoromethyl group is a key feature in many modern drugs.[4][5] It is a strong electron-

withdrawing group that can enhance a molecule's metabolic stability, membrane permeability,

and binding affinity to its biological target.[4] The bromo substituent serves as a versatile

handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling

the attachment of other molecular fragments.[1]
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This compound and its structural motifs are particularly important in the development of kinase

inhibitors.[1] Kinases are a class of enzymes that play a central role in cellular signaling, and

their dysregulation is a hallmark of many diseases, including cancer.

Representative Experimental Protocol: Synthesis
While a specific protocol for 4-Bromo-5-(trifluoromethyl)pyridin-2-amine is not readily

available in the public domain, a representative multi-step synthesis for a closely related

analogue, 6-bromo-4-methyl-5-(trifluoromethyl)pyridin-2-amine, highlights the chemical

transformations typically involved. This compound is a key intermediate in the manufacturing of

divarasib, a potent inhibitor of the KRAS G12C mutant protein.[6][7]

The following protocol is adapted from the first-generation manufacturing process of a divarasib

intermediate.[6][7]

Objective: To synthesize a brominated trifluoromethyl-substituted aminopyridine derivative.

Key Steps:

Protection of Amino Group: The starting aminopyridine is often protected to prevent

unwanted side reactions in subsequent steps. For instance, using 4-methoxybenzyl (PMB)

groups.

Trifluoromethylation: The trifluoromethyl group can be introduced via a copper-mediated

reaction using a reagent like methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (Chen's reagent)

on an iodo-substituted precursor.[7]

Deprotection: The protecting groups on the amine are removed, typically under acidic

conditions (e.g., with aqueous HBr).[6][7]

Halogen Exchange (Chlorine to Bromine): A chloro-substituted pyridine can be converted to

the desired bromo-derivative. This can be achieved by treating the compound with a strong

hydrobromic acid solution at elevated temperatures.[6][7]

Detailed Example Step: Chlorine-Bromine Exchange[6][7]

Starting Material: A protected 6-chloro-4-methyl-5-(trifluoromethyl)pyridin-2-amine derivative.
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Reagents: 40 wt % aqueous hydrobromic acid (HBr).

Procedure:

The protected chloropyridine is dissolved in a suitable solvent like acetic acid.

Aqueous HBr is added to the reactor at room temperature (20-30 °C).

The reaction mixture is heated to 80-90 °C and stirred for several hours until the reaction

is complete (monitored by techniques like HPLC).

After cooling, the product is isolated. This may involve neutralization with a base (e.g.,

NaOH), extraction with an organic solvent (e.g., EtOAc), and purification to afford the final

6-bromo-4-methyl-5-(trifluoromethyl)pyridin-2-amine.

Application in Drug Development: Targeting the
KRAS Signaling Pathway
The KRAS protein is a critical node in cellular signaling pathways that control cell growth,

proliferation, and survival. Mutations in the KRAS gene, particularly the G12C mutation, lock

the protein in an active state, leading to uncontrolled cell growth and cancer. Developing

inhibitors that can covalently bind to the mutated cysteine in KRAS G12C has been a major

goal in oncology.[6]

Intermediates like 4-Bromo-5-(trifluoromethyl)pyridin-2-amine are instrumental in building

the complex structures of these inhibitors. The aminopyridine core often serves as a scaffold

that is elaborated through reactions at the bromo- and amino- positions to create a molecule

that fits precisely into the binding pocket of the KRAS G12C protein.

Below is a diagram illustrating a simplified KRAS signaling pathway and the point of

intervention for a KRAS G12C inhibitor.
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Caption: Simplified KRAS signaling pathway and inhibitor action.
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Conclusion
4-Bromo-5-(trifluoromethyl)pyridin-2-amine and its related isomers are highly significant

building blocks in modern medicinal chemistry. Their unique substitution pattern provides the

chemical versatility required to synthesize potent and selective drug candidates. The

successful development of KRAS G12C inhibitors, which rely on similar intermediates,

underscores the critical role of such fluorinated heterocyclic compounds in advancing targeted

therapies for cancer and other diseases. As drug discovery continues to evolve, the demand for

sophisticated and precisely functionalized intermediates like 4-Bromo-5-
(trifluoromethyl)pyridin-2-amine is expected to grow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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